molecular formula C22H31NO2 B1160877 Deoxyisocalyciphylline B CAS No. 619326-75-9

Deoxyisocalyciphylline B

Cat. No.: B1160877
CAS No.: 619326-75-9
M. Wt: 341.5 g/mol
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Description

(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one is a natural product found in Daphniphyllum pentandrum and Daphniphyllum calycinum with data available.

Properties

IUPAC Name

(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQSEZXJVMCXSC-BPGMYFSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019952
Record name Deoxyisocalyciphylline B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619326-74-8
Record name Deoxyisocalyciphylline B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Deoxyisocalyciphylline B and where is it found?

A1: this compound is a naturally occurring alkaloid primarily found in the Daphniphyllum plant genus. It was first isolated from the stem of Daphniphyllum subverticillatum []. This compound belongs to a larger family of Daphniphyllum alkaloids known for their complex structures and diverse biological activities.

Q2: What is unique about the chemical structure of this compound?

A2: this compound possesses a unique fused hexacyclic skeleton []. This complex structure makes it an attractive target for synthetic chemists and provides a platform for exploring potential biological activities.

Q3: Has the structure of this compound been revised?

A3: Yes, the initially reported structure of this compound was later revised. This revision was a result of total synthesis efforts that led to the unambiguous determination of its stereochemistry [, ].

Q4: Which other alkaloids are often found alongside this compound in Daphniphyllum plants?

A4: this compound is often found alongside other Daphniphyllum alkaloids, such as deoxycalyciphylline B, calyciphylline B, and various other structurally related alkaloids. These alkaloids have been isolated from different parts of Daphniphyllum species, including D. subverticillatum, D. oldhami, and D. longistylum [, , ].

Q5: What is the relationship between this compound and Daphlongamine H?

A5: this compound shares a structural similarity with Daphlongamine H, both belonging to the Calyciphylline B-type alkaloids, a subfamily within the Daphniphyllum alkaloids. Notably, the total synthesis of (-)-Daphlongamine H led to the structural revision of this compound [].

Q6: What synthetic approaches have been explored for the synthesis of this compound and related compounds?

A6: Researchers have explored various strategies for the synthesis of this compound and related Calyciphylline B-type alkaloids. These strategies often involve complex multistep sequences to construct the intricate hexacyclic framework. One successful approach utilized a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation to assemble the tricyclic core [].

Q7: Are there any known analytical methods for the detection and quantification of this compound?

A8: The isolation and structural characterization of this compound heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques provide detailed information about the compound's structure, connectivity, and molecular weight.

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